

Technical Guide: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

Cat. No.: B119730

[Get Quote](#)

CAS Number: 64485-82-1

This technical guide provides an in-depth overview of **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate**, a key intermediate in the synthesis of various third-generation cephalosporin antibiotics. This document is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry.

Physicochemical Properties

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is a light yellow to beige fine powder. Its key physicochemical properties are summarized in the table below.

Property	Value	Reference
Molecular Formula	C ₇ H ₉ N ₃ O ₃ S	
Molecular Weight	215.23 g/mol	
CAS Number	64485-82-1	
Appearance	Light yellow to beige fine powder	
Melting Point	195-197 °C (lit.)	
Solubility	Slightly soluble in DMSO and Methanol	
pKa (Predicted)	9.53 ± 0.70	
Storage Temperature	2-8°C, in an inert atmosphere, protected from light	

Spectroscopic Data

The structural integrity of **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate** is confirmed by various spectroscopic techniques.

NMR Spectroscopy

¹H NMR

¹³C NMR

¹H NMR data for the tritylated derivative is available: ¹H NMR (400 MHz, DMSO-d₆): δ = 1.29 (t, J= 7.2 Hz, 3H), 4.39 (q, J= 7.2 Hz, 2H), 6.75 (s, 1H), 7.25-7.36 (m, 17H).

¹³C NMR data for the tritylated derivative is available: ¹³C NMR (100 MHz, DMSO-d₆) δ = 14.5, 62.1, 91.6, 109.6, 127.9, 128.3, 128.8, 141.6, 144.0, 148.2, 163.4, 169.4.

Note: The provided NMR data is for the tritylated derivative, which is a common intermediate in subsequent reactions.

Infrared (IR) Spectroscopy

An ATR-IR spectrum is available for 2-(2-aminothiazol-4-yl)-2-hydroximino-acetic acid ethyl ester. Based on the functional groups present in the molecule, the following characteristic absorption bands are expected:

Wavenumber (cm ⁻¹)	Bond	Functional Group
3400–3250	N–H stretch	Primary amine
3500–3200 (broad)	O–H stretch	Hydroximino (oxime)
3100–3000	=C–H stretch	Thiazole ring
2980–2850	C–H stretch	Ethyl group
1750–1735	C=O stretch	Ester
1680–1640	C=N stretch	Oxime and Thiazole ring
1650–1580	N–H bend	Primary amine
1320–1000	C–O stretch	Ester

Experimental Protocols

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroximino)acetate is a crucial building block for the side chains of many cephalosporin antibiotics.

Synthesis of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroximino)acetate

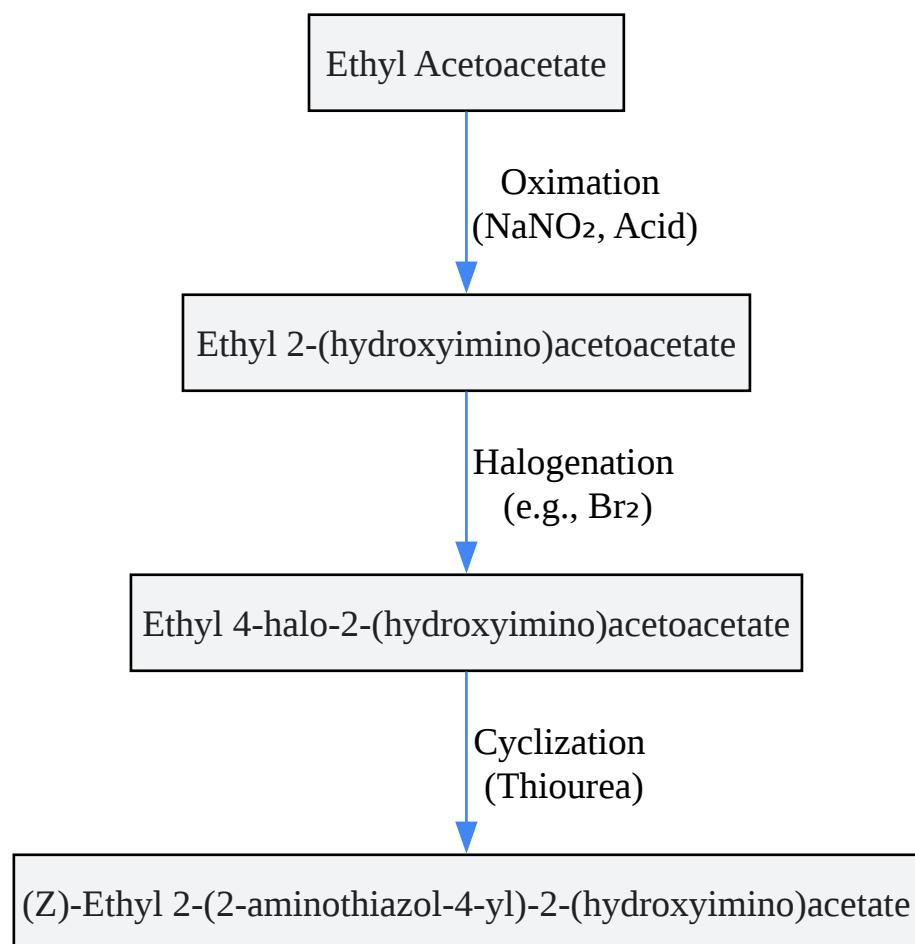
A common synthetic route involves the oximation of ethyl acetoacetate, followed by halogenation and cyclization with thiourea.

Protocol:

- Oximation: Ethyl acetoacetate is reacted with sodium nitrite in the presence of an acid (e.g., acetic acid or sulfuric acid) and a solvent such as water to form ethyl 2-(hydroximino)acetoacetate.

- Halogenation: The resulting intermediate is then halogenated, for instance, using bromine, to yield a 4-halo-2-(hydroxyimino)acetoacetate.
- Cyclization: The halogenated intermediate is then reacted with thiourea in a solvent like methanol. A catalyst, such as 12-ammonium phosphomolybdate, can be employed to facilitate the cyclization reaction, which forms the desired **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate**.

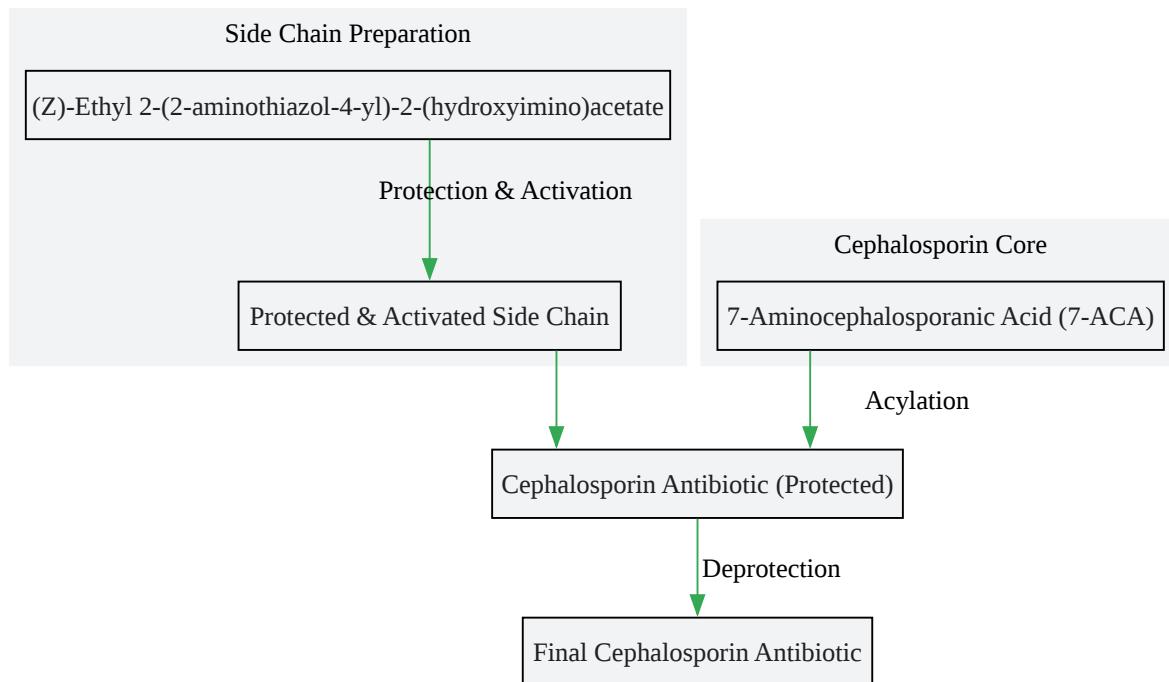
Role in Cephalosporin Synthesis: Acylation of 7-ACA


This compound serves as a precursor to the side chain that is acylated to the 7-aminocephalosporanic acid (7-ACA) nucleus.

Protocol Overview:

- Activation: The hydroxyimino group of **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate** is typically protected (e.g., tritylation) and the ester is hydrolyzed to the corresponding carboxylic acid. This acid is then activated, for example, by converting it into an acyl chloride or using a coupling agent.
- Coupling: The activated side chain is then coupled with 7-aminocephalosporanic acid (7-ACA) or a derivative thereof. This reaction is a nucleophilic acyl substitution where the amino group of the 7-ACA nucleus attacks the activated carbonyl of the side chain.
- Deprotection: Finally, any protecting groups on the side chain are removed to yield the final cephalosporin antibiotic.

Visualized Workflows


Synthesis Pathway

[Click to download full resolution via product page](#)

Caption: Synthetic pathway for **(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate**.

Cephalosporin Synthesis Workflow

[Click to download full resolution via product page](#)

- To cite this document: BenchChem. [Technical Guide: *(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate*]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b119730#z-ethyl-2-2-aminothiazol-4-yl-2-hydroxyimino-acetate-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com